![molecular formula C12H10ClN3O2 B2832169 6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid CAS No. 1535166-67-6](/img/structure/B2832169.png)

6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

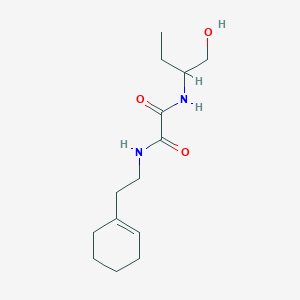

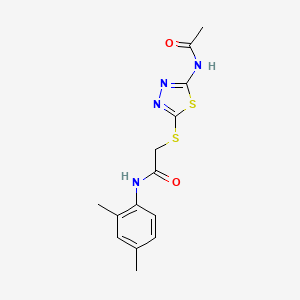

“6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid” is a chemical compound. It is related to 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid, which has a molecular weight of 229.24 . The compound is typically 95% pure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Additionally, 2-Amino-6-methylpyridine can be used as an electron donor and reacts with various π-acceptors to form a solid charge transfer molecule .Molecular Structure Analysis

The InChI code for the related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid is 1S/C12H11N3O2/c1-8-4-5-9(7-14-8)15-11-10(12(16)17)3-2-6-13-11/h2-7H,1H3,(H,13,15)(H,16,17) . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, 2-Amino-6-methylpyridine can react with π-acceptors to form a solid charge transfer molecule . Additionally, the protodeboronation of pinacol boronic esters has been reported, which could be relevant if the compound contains boronic ester groups .Physical And Chemical Properties Analysis

The related compound 2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid has a molecular weight of 229.24 . It is typically 95% pure and is stored under -20C in an inert atmosphere .Applications De Recherche Scientifique

Catalytic Protodeboronation for Alkene Hydromethylation

- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

TRPV1 Antagonist Potency via Fluoro-Substituted Derivatives

- Significance : TRPV1 antagonists have potential applications in pain management and other neurological disorders .

Total Synthesis of Natural Products

- Examples :

Hydrogen Abstraction Studies

- Reason : Slight drop in enantiomeric excess may result from reversible H-abstraction at the benzylic position by the thiyl radical .

Building Blocks for Custom Synthesis

Propriétés

IUPAC Name |

6-chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-7-2-3-8(6-14-7)15-11-9(12(17)18)4-5-10(13)16-11/h2-6H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMJIDFCFYVDCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC2=C(C=CC(=N2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)

![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)

![5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2832101.png)